molecular formula C9H15N3O3S2 B4933429 N-{5-[(diethylamino)sulfonyl]-1,3-thiazol-2-yl}acetamide

N-{5-[(diethylamino)sulfonyl]-1,3-thiazol-2-yl}acetamide

Cat. No.: B4933429
M. Wt: 277.4 g/mol
InChI Key: ZXQPTHBQNZCLFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{5-[(diethylamino)sulfonyl]-1,3-thiazol-2-yl}acetamide, commonly known as DETA-NONOate, is a nitric oxide (NO) donor compound that has been widely studied in the field of biomedical research. This compound is known for its ability to release NO, which has a variety of physiological and biochemical effects on the body.

Mechanism of Action

DETA-N-{5-[(diethylamino)sulfonyl]-1,3-thiazol-2-yl}acetamideN-{5-[(diethylamino)sulfonyl]-1,3-thiazol-2-yl}acetamideate releases N-{5-[(diethylamino)sulfonyl]-1,3-thiazol-2-yl}acetamide via a chemical reaction with water. The this compound then interacts with various target molecules in the body, including guanylate cyclase, which leads to the production of cyclic guanosine monophosphate (cGMP). cGMP is a secondary messenger molecule that plays a critical role in many physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmission.
Biochemical and Physiological Effects
DETA-N-{5-[(diethylamino)sulfonyl]-1,3-thiazol-2-yl}acetamideN-{5-[(diethylamino)sulfonyl]-1,3-thiazol-2-yl}acetamideate has a variety of biochemical and physiological effects on the body. These effects include vasodilation, which can lead to decreased blood pressure, as well as anti-inflammatory effects, which can help reduce inflammation in the body. Additionally, DETA-N-{5-[(diethylamino)sulfonyl]-1,3-thiazol-2-yl}acetamideN-{5-[(diethylamino)sulfonyl]-1,3-thiazol-2-yl}acetamideate has been shown to have anti-cancer effects, as it can induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

DETA-N-{5-[(diethylamino)sulfonyl]-1,3-thiazol-2-yl}acetamideN-{5-[(diethylamino)sulfonyl]-1,3-thiazol-2-yl}acetamideate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and stored, and it releases N-{5-[(diethylamino)sulfonyl]-1,3-thiazol-2-yl}acetamide in a controlled manner. However, there are also some limitations to its use. DETA-N-{5-[(diethylamino)sulfonyl]-1,3-thiazol-2-yl}acetamideN-{5-[(diethylamino)sulfonyl]-1,3-thiazol-2-yl}acetamideate can be difficult to handle due to its sensitivity to light and air, and it can also be toxic at high concentrations.

Future Directions

There are many potential future directions for research on DETA-N-{5-[(diethylamino)sulfonyl]-1,3-thiazol-2-yl}acetamideN-{5-[(diethylamino)sulfonyl]-1,3-thiazol-2-yl}acetamideate. One area of interest is the study of its effects on cardiovascular disease, as it has been shown to have vasodilatory effects and may be useful in treating hypertension and other cardiovascular conditions. Additionally, there is potential for DETA-N-{5-[(diethylamino)sulfonyl]-1,3-thiazol-2-yl}acetamideN-{5-[(diethylamino)sulfonyl]-1,3-thiazol-2-yl}acetamideate to be used in the treatment of cancer, as it has been shown to have anti-cancer effects. Further research is also needed to better understand the mechanism of action of DETA-N-{5-[(diethylamino)sulfonyl]-1,3-thiazol-2-yl}acetamideN-{5-[(diethylamino)sulfonyl]-1,3-thiazol-2-yl}acetamideate and its effects on various physiological processes.
Conclusion
DETA-N-{5-[(diethylamino)sulfonyl]-1,3-thiazol-2-yl}acetamideN-{5-[(diethylamino)sulfonyl]-1,3-thiazol-2-yl}acetamideate is a nitric oxide donor compound that has been widely studied in the field of biomedical research. It has a variety of biochemical and physiological effects on the body, including vasodilation, anti-inflammatory effects, and anti-cancer effects. While there are some limitations to its use in lab experiments, there are many potential future directions for research on this compound, including the study of its effects on cardiovascular disease and cancer.

Synthesis Methods

DETA-N-{5-[(diethylamino)sulfonyl]-1,3-thiazol-2-yl}acetamideN-{5-[(diethylamino)sulfonyl]-1,3-thiazol-2-yl}acetamideate can be synthesized using a variety of methods. One common method involves the reaction of diethylamine with 2-bromoacetic acid to form N,N-diethylglycine. This compound is then reacted with thionyl chloride to form N,N-diethylglycinyl chloride. The resulting compound is then reacted with sodium azide to form N,N-diethylglycinyl azide. Finally, the azide is reacted with sulfur and sodium hydroxide to form DETA-N-{5-[(diethylamino)sulfonyl]-1,3-thiazol-2-yl}acetamideN-{5-[(diethylamino)sulfonyl]-1,3-thiazol-2-yl}acetamideate.

Scientific Research Applications

DETA-N-{5-[(diethylamino)sulfonyl]-1,3-thiazol-2-yl}acetamideN-{5-[(diethylamino)sulfonyl]-1,3-thiazol-2-yl}acetamideate has been studied extensively in the field of biomedical research due to its ability to release N-{5-[(diethylamino)sulfonyl]-1,3-thiazol-2-yl}acetamide. This compound is a signaling molecule that plays a critical role in a variety of physiological processes, including vasodilation, neurotransmission, and immune response. DETA-N-{5-[(diethylamino)sulfonyl]-1,3-thiazol-2-yl}acetamideN-{5-[(diethylamino)sulfonyl]-1,3-thiazol-2-yl}acetamideate has been used in a variety of research applications, including the study of cardiovascular disease, cancer, and inflammation.

Properties

IUPAC Name

N-[5-(diethylsulfamoyl)-1,3-thiazol-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O3S2/c1-4-12(5-2)17(14,15)8-6-10-9(16-8)11-7(3)13/h6H,4-5H2,1-3H3,(H,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQPTHBQNZCLFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CN=C(S1)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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